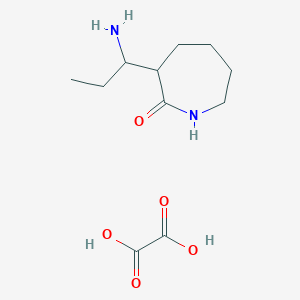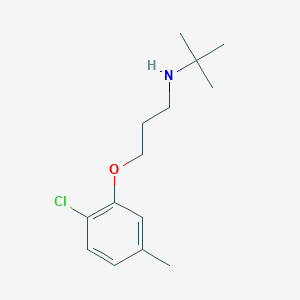
3-(1-aminopropyl)-2-azepanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-aminopropyl)-2-azepanone oxalate, also known as SR-9009, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Wirkmechanismus
3-(1-aminopropyl)-2-azepanone oxalate works by binding to the Rev-Erb protein, which plays a crucial role in regulating the circadian rhythm of the body. By activating the Rev-Erb protein, this compound can help regulate the expression of genes involved in metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can help improve lipid metabolism, reduce inflammation, and increase energy expenditure. It has also been shown to have a positive impact on muscle function and endurance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1-aminopropyl)-2-azepanone oxalate is its potential therapeutic applications. It has been shown to have a significant impact on various diseases, which makes it an attractive target for drug development. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3-(1-aminopropyl)-2-azepanone oxalate. One area of interest is the potential impact of this compound on cancer. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for cancer treatment. Another area of interest is the potential use of this compound in combination with other drugs to enhance their therapeutic effects.
In conclusion, this compound is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its impact on the circadian rhythm of the body and has been shown to have a range of biochemical and physiological effects. While it has some limitations, it is an attractive target for drug development, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 3-(1-aminopropyl)-2-azepanone oxalate involves the reaction of 4-methylsulfonyl-2-nitrobenzoic acid with 1-aminopropane in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-azepanone to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-aminopropyl)-2-azepanone oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
3-(1-aminopropyl)azepan-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVDTHOYHBEPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)

![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)



